molecular formula C20H17N3O4 B7702473 3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL

3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL

Cat. No.: B7702473
M. Wt: 363.4 g/mol
InChI Key: OUYMXXXKITVUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a 1,2,4-oxadiazole ring and a dimethoxyphenyl group

Properties

IUPAC Name

3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-11-4-5-12-9-14(19(24)21-15(12)8-11)18-22-20(27-23-18)13-6-7-16(25-2)17(10-13)26-3/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYMXXXKITVUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the 1,2,4-oxadiazole ring, followed by its attachment to the quinoline core through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include substituted quinoline derivatives, amine derivatives, and various functionalized oxadiazole compounds .

Mechanism of Action

The mechanism of action of 3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The molecular pathways involved include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL is unique due to its combination of a quinoline core with an oxadiazole ring and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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